molecular formula C17H13N3O4S B2488640 11-(3,4-Dimethoxyphenyl)-6-hydroxy-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5,10,12-pentaen-4-one CAS No. 665001-01-4

11-(3,4-Dimethoxyphenyl)-6-hydroxy-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5,10,12-pentaen-4-one

Cat. No. B2488640
CAS RN: 665001-01-4
M. Wt: 355.37
InChI Key: QHHNMVPWOFBZQR-UHFFFAOYSA-N
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Description

The compound belongs to a class of chemicals with complex bicyclic and tricyclic structures, often involved in the study of organic chemistry for their unique chemical and physical properties. The research around these compounds focuses on synthesis techniques, molecular structure elucidation, and exploring their potential in various applications.

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions, starting from simpler molecules. Techniques such as Corey–Chaykovsky epoxidation and Friedel–Crafts intramolecular cyclization are employed to achieve the desired bicyclic or tricyclic structures. For example, Shishov et al. (2014) described the synthesis of a hydroxy-methoxytricyclo compound through a six-step process, highlighting the complexity and precision required in synthesizing these molecules (Shishov et al., 2014).

Molecular Structure Analysis

X-ray crystallography is a common technique for determining the crystal structure of synthesized compounds, providing detailed information on molecular geometry. For instance, Lazrak et al. (2000) used this method to study a 11-membered ring compound, revealing its chair conformation and symmetry properties (Lazrak et al., 2000).

Chemical Reactions and Properties

The reactivity of these complex compounds can be explored through various chemical reactions, including the interaction with metal atoms or the investigation of their anti-inflammatory properties as shown by Labanauskas et al. (2001) in the synthesis of triazole-thiol derivatives (Labanauskas et al., 2001).

Scientific Research Applications

Synthesis and Bioactivity

  • Compounds related to 11-(3,4-Dimethoxyphenyl) derivatives, such as 3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-5-thiol and 2-amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole, have been synthesized and exhibit anti-inflammatory activity. These compounds are synthesized through various chemical reactions involving acyl chlorides, alkyl iodides, sodium hydroxide, and acetyl chloride (Labanauskas et al., 2001).

Chemical Structure and Synthesis Techniques

  • The formation of oxygen-bridged heterocycles, similar to the structure of 11-(3,4-Dimethoxyphenyl), was observed in the Hantzsch synthesis with 4-(2-hydroxyphenyl)but-3-en-2-one, resulting in derivatives like 9-methyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2,4,6,11-tetraene (Svetlik et al., 1988).

  • The compound Hydroxy-4-methoxytricyclo[7.3.1.02,7]trideca-2,4,6-trien-8-one, which is a precursor to bioisosteric colchicine analogues, was synthesized from 1-benzyloxy-4-bromo-2-methoxybenzene. This process involved Corey–Chaykovsky epoxidation and Friedel–Crafts intramolecular cyclization (Shishov et al., 2014).

  • The 1,2,4-Triazolo[2,3-h]-7,9-thiaza-11-crown-4 compound, containing an 11-membered ring with chair conformation, may be used for metal atom complexation. This compound features a structure similar to the 11-(3,4-Dimethoxyphenyl) derivative (Lazrak et al., 2000).

Applications in Polymerization and Material Synthesis

  • The synthesis of pentacyclo[6.5.0.0 4,12.0 5,10.0 9,13]trideca-2,6-diene, which undergoes thermal rearrangement to pentacyclo[7.4.0.0 2,6 .0 3,11 .0 5,10]trideca-7,12-diene, demonstrates the utility of such compounds in material synthesis and polymerization (Marchand et al., 1995).

Structural Analysis and Characterization

  • The molecular structure of a substituted 8-oxa-10-azatricyclo[7.3.1.0]tridecatetraene was established through X-ray crystallography, providing insights into the structural properties of similar compounds (Soldatenkov et al., 1996).

Biochemical Applications

  • A study on disease-modifying antirheumatic drugs, specifically ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate (TAK-603), involved the synthesis and evaluation of its metabolites. One such metabolite, the 4-(4-hydroxy-3-methoxyphenyl) derivative, showed anti-inflammatory effects in an adjuvant arthritic rat model (Baba et al., 1998).

properties

IUPAC Name

11-(3,4-dimethoxyphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O4S/c1-23-11-6-3-8(7-12(11)24-2)10-5-4-9-13-14(25-16(9)18-10)15(21)20-17(22)19-13/h3-7H,1-2H3,(H2,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHHNMVPWOFBZQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=C(C=C2)C4=C(S3)C(=O)NC(=O)N4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11-(3,4-Dimethoxyphenyl)-6-hydroxy-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5,10,12-pentaen-4-one

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